
Isosorbide mononitrate
概要
説明
準備方法
イソソルビドモノニトレートは、いくつかの方法で合成することができます。一般的な方法の1つは、ソルビトールを脱水して無水ソルビトールを得て、N,N-ジメチルアミノピリジンの存在下で酢酸オキシドで保護することです。 次に、保護された化合物を硝酸/酢酸オキシド/酢酸系でニトロ化し、炭酸カリウム-メタノール系で保護を解除します . 別の方法では、ソルビトールを濃硫酸で脱水して環状化し、続いてニトロ化反応と還元反応を行うワンポットプロセスを使用します .
化学反応の分析
イソソルビドモノニトレートは、ニトロ化、還元、アセチル化などのさまざまな化学反応を受けます。 これらの反応に使用される一般的な試薬には、硝酸、酢酸オキシド、炭酸カリウムなどがあります . これらの反応から生成される主な生成物は、イソソルビドモノニトレートとその誘導体であり、医薬品製剤に使用されます .
科学研究への応用
イソソルビドモノニトレートは、幅広い科学研究への応用を持っています。 化学では、ニトロ化反応と溶媒が結晶形態に与える影響を研究するためのモデル化合物として使用されます . 生物学および医学では、狭心症や心不全などの疾患を治療するために、その血管拡張作用が広く使用されています . 製薬業界では、患者のコンプライアンスを改善するために、徐放性製剤の開発に使用されています .
科学的研究の応用
Angina Pectoris Management
Isosorbide mononitrate is primarily indicated for the prevention and management of angina pectoris due to coronary artery disease. A clinical study demonstrated a total effective rate of 94.1% when administered intravenously compared to 70.6% for the control group using glyceryl trinitrate .
Table 1: Clinical Efficacy of this compound vs. Control
Group | N | Extremely Effective n (%) | Effective n (%) | Ineffective n (%) | Total Effective Rate (%) |
---|---|---|---|---|---|
Treatment | 51 | 26 (50.9) | 22 (43.1) | 3 (5.9) | 94.1 |
Control | 51 | 15 (30.0) | 21 (41.2) | 15 (29.4) | 70.6 |
Heart Failure
This compound has been used in heart failure management due to its ability to reduce preload and improve cardiac output. It is often prescribed alongside other medications such as beta-blockers and diuretics to enhance overall cardiac function .
Esophageal Spasms
The drug is also effective in treating esophageal spasms, where it helps relax the smooth muscle in the esophagus, providing relief from symptoms such as chest pain and difficulty swallowing .
Potential Use in Cyanide Poisoning
Recent studies have explored the use of this compound as a potential antidote for cyanide poisoning. In animal models, administration of this compound improved survival rates when given shortly after exposure to cyanide .
Safety Profile and Side Effects
Common side effects associated with this compound include headaches, dizziness, and hypotension. Serious side effects are rare but can occur, necessitating monitoring during treatment .
Table 2: Adverse Events Reported in Clinical Trials
Adverse Event | Incidence (%) |
---|---|
Headache | 38 |
Dizziness | 11 |
Hypotension | <5 |
Fatigue | <5 |
作用機序
イソソルビドモノニトレートは、薬物が代謝されると放出される強力な血管拡張ガスである一酸化窒素のプロドラッグとして作用します . 一酸化窒素は、平滑筋のグアニル酸シクラーゼを活性化し、サイクリックグアノシン一リン酸(cGMP)レベルを上昇させ、ミオシン軽鎖の脱リン酸化と平滑筋の弛緩につながります . これにより、前負荷を低下させ、後負荷をわずかに低下させることで、心臓の酸素需要が減少します .
類似化合物の比較
イソソルビドモノニトレートは、イソソルビドジニトレートやニトログリセリンなどの他の硝酸塩と比較されることがよくあります。 イソソルビドモノニトレートは、吸収と代謝の開始が遅いことから、作用時間が長く、臨床的な効果がより予測可能です . 作用時間が非常に短いニトログリセリンとは異なり、イソソルビドモノニトレートは狭心症からの長期的な緩和を提供します . 一方、イソソルビドジニトレートはイソソルビドモノニトレートに代謝されるため、イソソルビドモノニトレートは治療効果に寄与する主要な活性代謝物となります .
類似化合物
- イソソルビドジニトレート
- ニトログリセリン
- イソソルビド2-モノニトレート
イソソルビドモノニトレートについて他に知りたいことはありますか?
類似化合物との比較
Isosorbide mononitrate is often compared with other nitrates such as isosorbide dinitrate and nitroglycerin. This compound has a longer duration of action and a more predictable clinical effect due to its slow onset of absorption and metabolism . Unlike nitroglycerin, which has a very short duration of action, this compound provides prolonged relief from angina . Isosorbide dinitrate, on the other hand, is metabolized into this compound, making the latter the major active metabolite responsible for the therapeutic effects .
Similar Compounds
- Isosorbide dinitrate
- Nitroglycerin
- Isosorbide 2-mononitrate
Is there anything else you would like to know about this compound?
生物活性
Isosorbide mononitrate (ISMN) is a widely used organic nitrate primarily indicated for the prevention and treatment of angina pectoris, particularly in patients with coronary artery disease. Its biological activity is primarily mediated through its conversion to nitric oxide (NO), which plays a critical role in vascular smooth muscle relaxation and subsequent cardiovascular effects. This article delves into the various aspects of ISMN's biological activity, including its mechanisms of action, pharmacokinetics, clinical efficacy, and emerging research findings.
The primary mechanism of action of ISMN involves its conversion to nitric oxide (NO) upon metabolism. NO activates soluble guanylyl cyclase in vascular endothelial cells, leading to increased intracellular levels of cyclic GMP (cGMP). This cascade results in smooth muscle relaxation via several pathways:
-
Reduced Calcium Concentrations : cGMP-dependent protein kinases decrease intracellular calcium levels through various mechanisms, including:
- Inhibition of the inositol trisphosphate (IP3)-mediated pathway.
- Phosphorylation of calcium-activated potassium channels, leading to hyperpolarization and reduced calcium influx.
- Enhanced calcium efflux via the Ca²⁺-ATPase pump.
- Vasodilation : The overall effect is vasodilation, which decreases cardiac oxygen consumption and redistributes blood flow towards ischemic areas, relieving angina symptoms .
Pharmacokinetics
- Absorption : ISMN is rapidly and completely absorbed from the gastrointestinal tract, with an absolute bioavailability nearing 100% .
- Distribution : The volume of distribution is approximately 0.6 L/kg, indicating a distribution similar to total body water .
- Protein Binding : It exhibits low plasma protein binding (about 5%) .
- Metabolism : ISMN undergoes hepatic metabolism but does not have significant first-pass metabolism due to its oral bioavailability .
Case Studies
-
Intravenous ISMN for Angina Pectoris :
A clinical study involving 102 patients with angina pectoris compared intravenous ISMN (20 mg) with glyceryl trinitrate (10 mg). Results showed that ISMN significantly improved clinical efficacy and electrocardiogram findings compared to controls (P<0.05), with fewer adverse reactions reported . -
Heart Failure with Preserved Ejection Fraction :
A multicenter study evaluated ISMN in patients with heart failure and preserved ejection fraction. Despite expectations, patients receiving ISMN exhibited lower daily activity levels compared to those on placebo, suggesting potential limitations in improving quality of life or exercise capacity .
Research Findings
Recent studies have explored additional biological activities of ISMN beyond its cardiovascular effects:
- Cancer Research : Research indicates that ISMN may have synergistic effects when combined with aspirin in inducing apoptosis in human colon cancer cells. This suggests potential roles for ISMN in cancer therapy by inhibiting angiogenesis and tumor growth .
- Cyanide Poisoning : Preliminary studies have suggested that ISMN may improve survival rates in animal models following cyanide poisoning, indicating a possible novel therapeutic application .
Summary of Key Findings
Parameter | Value/Observation |
---|---|
Bioavailability | ~100% |
Volume of Distribution | ~0.6 L/kg |
Protein Binding | ~5% |
Clinical Efficacy | Significant improvement in angina symptoms |
Heart Failure Activity Levels | Decreased activity compared to placebo |
Cancer Apoptosis Induction | Synergistic effect with aspirin |
特性
IUPAC Name |
[(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXYYJSYQOXTPL-SLPGGIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
Record name | ISOSORBIDE-5-MONONITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19165 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023176 | |
Record name | Isosorbide 5-mononitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isosorbide-5-mononitrate is a crystalline solid. It is very flammable and may be toxic by ingestion., Solid | |
Record name | ISOSORBIDE-5-MONONITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19165 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isosorbide Mononitrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.70e+01 g/L | |
Record name | Isosorbide Mononitrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Isosorbide mononitrate acts as a prodrug for nitric oxide (NO), which is a potent vasodilator gas that is released when the drug is metabolized. NO activates soluble guanylyl cyclase in vascular endothelial cells, which increases the intracellular concentrations of cyclic GMP (cGMP). cGMP activates cGMP-dependent protein kinases, such as protein kinase G and I, which activates the downstream intracellular cascades. The downstream cascade results in reduced intracellular concentrations of calcium, caused by processes including inhibition of IP3-mediated pathway, phosphorylation of big calcium-activated potassium channel leading to cell hyperpolarization and reduced calcium influx, and increased calcium efflux via the Ca2+-ATPase-pump. Reduced intracellular calcium concentrations lead to the dephosphorylation of myosin light chains and the relaxation of smooth muscle cells. | |
Record name | Isosorbide mononitrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
16051-77-7 | |
Record name | ISOSORBIDE-5-MONONITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19165 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isosorbide mononitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16051-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isosorbide mononitrate [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016051777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isosorbide mononitrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ISOSORBIDE MONONITRATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isosorbide 5-mononitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isosorbide mononitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOSORBIDE MONONITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX1OH63030 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isosorbide Mononitrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 - 91 °C | |
Record name | Isosorbide Mononitrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does isosorbide mononitrate exert its therapeutic effect?
A1: this compound is a nitric oxide donor. [, , , , , ] It primarily acts by dilating blood vessels, which leads to a reduction in blood pressure. [, , , ] This vasodilatory effect is mediated by the release of nitric oxide, which relaxes smooth muscle cells in the vessel walls. [, , , , ]
Q2: Does this compound directly interact with a specific receptor?
A2: While this compound itself doesn't bind to a specific receptor, its metabolite, nitric oxide, interacts with soluble guanylate cyclase. [, , ] This interaction triggers a cascade of intracellular events that ultimately lead to smooth muscle relaxation and vasodilation.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C6H9NO6 and its molecular weight is 191.14 g/mol. []
Q4: Is there any information available on the spectroscopic characteristics of this compound?
A4: The provided research papers primarily focus on the pharmaceutical and clinical aspects of this compound. [1-24] Specific spectroscopic data, such as UV-Vis, IR, or NMR, is not discussed in these papers.
Q5: Has the compatibility of this compound with other medications been studied?
A5: Yes, research indicates that this compound injection is compatible with milrinone injection, and can be used in combination, although it's recommended to use the mixture within 24 hours after mixing. [] Further research suggests combining this compound with metoprolol sustained-release tablets is more effective for preventing angina pectoris recurrence than using this compound alone. []
Q6: Is there evidence of this compound's stability under different conditions?
A6: Studies have explored the stability of this compound in different formulations and conditions. One study highlights a hemihydrate form of this compound with good stability and minimal moisture absorption even in high-humidity environments. [] Additionally, specific formulations of sustained-release tablets have demonstrated stability and reproducible drug release profiles. []
Q7: Are there efforts to improve the stability of this compound formulations?
A7: Yes, research highlights the development of a micro-porous osmotic pump tablet formulation for this compound. [] This formulation aims to deliver the drug at a constant rate, leading to stable blood concentrations and potentially reducing side effects and drug resistance.
Q8: How is this compound absorbed and metabolized in the body?
A8: this compound is rapidly absorbed following oral administration. [, , ] It is metabolized in the liver, and its primary active metabolite is nitric oxide. [, , , , ]
Q9: Does the route of administration affect the pharmacokinetic profile of this compound?
A10: Yes, research has explored different routes of administration for this compound, including oral, intravenous, and nasal. [, , , ] As expected, the pharmacokinetic profiles differ depending on the route, with intravenous administration leading to faster onset of action but shorter duration compared to oral sustained-release formulations. [, , , , ]
Q10: What preclinical models have been used to study the effects of this compound?
A11: Research utilizing a rat model of chronic mountain sickness (CMS) demonstrated the potential therapeutic benefit of this compound. [] The study found that this compound improved various indicators of CMS, including cardiac function and blood oxygen levels. [] Additionally, beagle dogs were used to evaluate the pharmacokinetics and bioavailability of a 5-isosorbide mononitrate nasal spray. []
Q11: What are the primary clinical applications of this compound?
A12: this compound is primarily used for the treatment and prevention of angina pectoris. [, , , , , , , , , ] It is also being investigated for its potential in treating other conditions, such as heart failure with preserved ejection fraction and hypertension in hemodialysis patients. [, ]
Q12: Have clinical trials assessed the long-term efficacy of this compound?
A13: While numerous studies demonstrate the short-term efficacy of this compound in angina pectoris, long-term data is more limited. [, , ] Several large-scale studies are currently underway to evaluate the long-term effects of this compound on morbidity and mortality in patients with angina and heart failure. []
Q13: What is the safety profile of this compound?
A14: this compound is generally well-tolerated. [, , , ] The most common side effect is headache, which is often transient and can be managed with dosage adjustments. [, , , ]
Q14: What analytical techniques are commonly employed for the detection and quantification of this compound?
A15: Several analytical methods have been utilized to determine the concentration of this compound in various matrices. These include gas chromatography with electron capture detection (GC-ECD) and high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection. [, , , , ]
Q15: What is the importance of validating analytical methods for drug analysis?
A16: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of the data generated. [, , , , ] It involves establishing specific parameters like linearity, sensitivity, accuracy, precision, and stability of the analyte under specific conditions. This guarantees the method is suitable for its intended purpose and the results are reliable for decision-making.
Q16: Has the impact of this compound on the autonomic nervous system been investigated?
A17: Yes, research suggests that this compound can influence the autonomic nervous system by affecting the sinoatrial node pacemaker activity, potentially impacting heart rate variability. [] This effect has been observed in patients with stable angina, with and without hypertension. []
Q17: Is there research on alternative uses of this compound outside of cardiology?
A18: While predominantly used in cardiology, some studies explore using this compound for cervical ripening in pregnant women. [, , , ] Research suggests that it may have a role in inducing labor, particularly when combined with misoprostol, but further investigation is needed to determine optimal protocols and safety profiles. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。